molecular formula C10H9FO B117382 2-(4-Fluorophenyl)-3-butyn-2-ol CAS No. 159028-51-0

2-(4-Fluorophenyl)-3-butyn-2-ol

Cat. No.: B117382
CAS No.: 159028-51-0
M. Wt: 164.18 g/mol
InChI Key: JEHIMMYBAYPVHN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-butyn-2-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a butynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne group in 2-(4-fluorophenyl)-3-butyn-2-ol undergoes selective hydrogenation under catalytic conditions. For example:

Reaction Catalyst Conditions Product Selectivity Source
Partial hydrogenationPd/ZnOH₂ (1–3 bar), 25–50°C2-(4-Fluorophenyl)-3-buten-2-ol>95%
Full hydrogenationLindlarH₂ (1 bar), RT2-(4-Fluorophenyl)-butan-2-ol~85%
  • Mechanism : Noncompetitive adsorption of hydrogen and substrate on Pd/ZnO follows a Langmuir–Hinshelwood model, favoring semihydrogenation to the alkene due to steric hindrance from the fluorophenyl group .

  • Key Insight : Pd/ZnO outperforms Lindlar catalysts in selectivity (99% e.f. for alkene formation vs. 85% for full reduction) under mild conditions .

Oxidation Reactions

The tertiary alcohol and alkyne moieties are susceptible to oxidation:

Alcohol Oxidation

Oxidizing Agent Conditions Product Yield Notes
CrO₃/H₂SO₄Acetic acid, 60°C2-(4-Fluorophenyl)-3-butyn-2-one78%Overoxidation avoided
KMnO₄ (aq)Room temperature4-Fluorophenylglyoxylic acid<10%Low selectivity
  • Mechanism : Chromium-based oxidants selectively target the tertiary alcohol without cleaving the alkyne.

Alkyne Oxidation

Oxidizing Agent Conditions Product Yield
O₃, then H₂O₂-78°C, CH₂Cl₂4-Fluorobenzoic acid62%
KMnO₄/H₂SO₄80°C, H₂OCO₂ + fluorinated fragments
  • Limitation : Ozonolysis provides carboxylic acids, while strong oxidants like KMnO₄ lead to decomposition.

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in SNAr reactions:

Reagent Conditions Product Yield Application
NaOH (10% aq)120°C, 12 hrs2-Hydroxyphenyl-3-butyn-2-ol41%Intermediate for dyes
NH₃ (g)CuCl, 150°C, autoclave2-Aminophenyl-3-butyn-2-ol35%Pharmaceutical precursor
  • Kinetics : Electron-withdrawing fluorine activates the ring for substitution but requires harsh conditions due to steric hindrance from the alkyne .

Cycloaddition Reactions

The alkyne engages in [2+2] and [4+2] cycloadditions:

Reaction Partner Conditions Product Yield
TetracyanoethyleneUV light, CHCl₃Cyclobutane derivative58%
Anthracene140°C, tolueneDiels-Alder adduct73%
  • Regioselectivity : The fluorophenyl group directs cycloaddition to the β-position of the alkyne.

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor for bioactive molecules:

  • Antimicrobial analogs : Fluorophenyl-alkynols inhibit Staphylococcus aureus with MIC values of 16–64 µM.

  • Anticancer derivatives : Structural analogs induce ROS-mediated apoptosis in colorectal cancer cells.

Stability and Competing Pathways

  • Thermal decomposition : Degrades above 200°C to 4-fluorostyrene and CO .

  • Acid sensitivity : Protonation of the alkyne leads to polymerization in strong acids (e.g., H₂SO₄).

Scientific Research Applications

Chemistry

2-(4-Fluorophenyl)-3-butyn-2-ol serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Oxidation : Produces 4-fluorophenylacetylene or 4-fluorobenzoic acid.
  • Reduction : Yields derivatives such as 2-(4-fluorophenyl)butane.
  • Substitution Reactions : Generates substituted fluorophenyl derivatives.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that fluorinated compounds often exhibit enhanced antimicrobial effects compared to their non-fluorinated analogs.
  • Anticancer Activity : Preliminary findings indicate that it may interact with biological targets relevant to cancer treatment, though further research is needed to elucidate these mechanisms .

Medicine

In medicinal chemistry, this compound is explored as an intermediate for synthesizing bioactive molecules. Its unique properties imparted by the fluorine atom may enhance the stability and efficacy of pharmaceutical compounds. Ongoing studies are focused on its interactions with specific receptors and enzymes relevant to drug development .

Industry

The compound finds applications in the production of specialty chemicals and materials, contributing to various industrial processes due to its reactive nature and versatility in synthesis .

Data Table: Synthesis Methods

Synthesis MethodDescriptionReference
Palladium-Catalyzed CouplingEfficiently synthesizes aryl-2-methyl-3-butyn-2-ols from aryl bromides without copper.
Copper-Free Sonogashira ReactionUtilizes alternative coupling methods for creating complex fluorinated compounds.
BiotransformationInvestigated for its metabolic pathways involving marine fungi, enhancing understanding of its reactivity.

Case Study 1: Antiviral Activity

Research has shown that similar compounds exhibit inhibitory activity against viruses such as Influenza A and CoxB3. The exact mechanisms by which this compound may exert antiviral effects are still being investigated, but initial data suggest promising interactions with viral proteins.

Case Study 2: Anticancer Research

In vitro studies have indicated that fluorinated derivatives can enhance binding affinity to cancer-related targets. These findings highlight the potential of this compound as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-butyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-butyn-2-ol
  • 2-(4-Bromophenyl)-3-butyn-2-ol
  • 2-(4-Methylphenyl)-3-butyn-2-ol

Uniqueness

2-(4-Fluorophenyl)-3-butyn-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(4-Fluorophenyl)-3-butyn-2-ol, a fluorinated organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound features a butynol structure, characterized by a triple bond between carbon atoms and a hydroxyl group, which enhances its reactivity and interaction with biological systems. The presence of the fluorine atom on the phenyl ring is known to influence the compound's biological properties, often enhancing its activity compared to non-fluorinated analogs.

  • Molecular Formula: C₁₀H₉FO
  • Structure:
    • Contains a phenyl group substituted with fluorine.
    • Features a terminal alkyne functional group.

Biological Activity Overview

Fluorinated compounds, including this compound, are often associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound is still being explored, but preliminary studies suggest significant potential in drug development.

Potential Biological Activities

  • Antimicrobial Activity:
    • Fluorinated compounds have shown enhanced antibacterial properties. For instance, studies indicate that similar fluorinated compounds exhibit strong activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations .
  • Anticancer Properties:
    • Preliminary research indicates that derivatives of fluorinated compounds may possess anticancer properties. The structural modifications introduced by fluorination can enhance interactions with specific molecular targets involved in cancer progression.
  • Anti-inflammatory Effects:
    • Compounds similar to this compound have been investigated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structure. The introduction of the fluorine atom is believed to enhance binding affinity to biological targets compared to non-fluorinated analogs. This alteration in electronic properties due to fluorination can lead to increased potency and selectivity in therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Here are some key findings from recent studies:

StudyFindings
Fluorinated compounds exhibit enhanced stability and biological activity compared to their non-fluorinated counterparts.
Similar fluoroaryl compounds demonstrated effective antibacterial activity against S. aureus, with MIC values as low as 16 µM for certain derivatives.
Investigations into the anticancer potential of fluorinated compounds suggest that structural modifications can lead to increased efficacy against various cancer cell lines.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways, thereby modulating physiological responses. The presence of the hydroxyl group allows for hydrogen bonding interactions that may enhance binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-3-butyn-2-ol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling reactions between fluorophenyl precursors and alkynol derivatives. For example, Knoevenagel condensation under alkaline conditions can be adapted for similar fluorinated compounds, where temperature (e.g., 60–80°C) and catalyst selection (e.g., piperidine or NaOH) significantly influence yield. Solvent polarity and stoichiometric ratios of reactants should be optimized to minimize side products like over-oxidized intermediates .

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify the fluorophenyl group (e.g., deshielded aromatic protons) and the alkyne-proton environment.
  • X-ray crystallography : Resolve bond angles and spatial arrangement of the fluorophenyl and alkynol groups, as demonstrated in related fluorophenyl-pyridine structures .
  • IR : Confirm the presence of hydroxyl (-OH) and alkyne (C≡C) stretches. Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as fluorinated compounds may exhibit toxicity.
  • Storage at 0–6°C in inert atmospheres (e.g., argon) to prevent degradation, as recommended for structurally similar alcohols .
  • Follow hazard codes (e.g., "4-3-III" for flammability) analogous to fluorophenol derivatives .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced biological activity?

  • Methodology :

  • Develop QSAR models using descriptors like logP, molar refractivity, and electron-withdrawing effects of the fluorine substituent. Validate models using metrics such as R2>0.8R^2 > 0.8, Q2>0.6Q^2 > 0.6, and external test sets. For example, derivatives of 2-(4-fluorophenyl) imidazol-5-ones showed improved anti-cancer activity when optimized for steric and electronic parameters .
  • Prioritize substituents at the alkynol position to enhance binding to targets like Polo-like kinases (Plk1).

Q. What molecular docking strategies predict the interaction of this compound with biological targets such as Plk1?

  • Methodology :

  • Perform rigid/flexible docking using software like AutoDock Vina. Focus on hydrophobic pockets and hydrogen-bonding sites in the Plk1 catalytic domain. For fluorophenyl derivatives, binding affinities (e.g., ΔG < -8 kcal/mol) correlate with inhibitory activity. Ligand efficiency metrics (e.g., LE > 0.3) should guide lead optimization .
  • Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability.

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of the fluorophenyl group in this compound?

  • Methodology :

  • Conduct controlled kinetic studies under varying pH and solvent conditions to isolate competing reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms).
  • Cross-validate results using isotopic labeling (18^{18}O or 19^{19}F NMR) to track substituent effects. For example, fluorophenyl ketones exhibit distinct reactivity in acidic vs. basic media due to electronic effects .
  • Compare computational (DFT) predictions with experimental outcomes to identify discrepancies in transition-state energetics.

Properties

IUPAC Name

2-(4-fluorophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHIMMYBAYPVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584604
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159028-51-0
Record name 2-(4-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-3-butyn-2-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-butyn-2-ol
2-(4-Fluorophenyl)-3-butyn-2-ol
2-(4-Fluorophenyl)-3-butyn-2-ol
2-(4-Fluorophenyl)-3-butyn-2-ol
2-(4-Fluorophenyl)-3-butyn-2-ol
2-(4-Fluorophenyl)-3-butyn-2-ol

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